
(2-Methoxyphenyl)(phenyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyphenyl)(phenyl)phosphine oxide is an organophosphorus compound with the molecular formula C13H13O2P It is characterized by the presence of a phosphine oxide group bonded to a phenyl and a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)(phenyl)phosphine oxide typically involves the reaction of phenylphosphine with 2-methoxyphenyl halides under controlled conditions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-methoxyphenylphosphine oxide to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under inert atmosphere to prevent oxidation. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: (2-Methoxyphenyl)(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The phenyl and 2-methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and organometallic compounds are employed.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding phosphine.
Substitution: Formation of various substituted phosphine oxides.
Aplicaciones Científicas De Investigación
(2-Methoxyphenyl)(phenyl)phosphine oxide has a wide range of applications in scientific research:
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2-Methoxyphenyl)(phenyl)phosphine oxide involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphine oxide group acts as a strong electron donor, stabilizing transition states and intermediates in various chemical reactions .
Comparación Con Compuestos Similares
Tris(2-methoxyphenyl)phosphine: Similar in structure but contains three 2-methoxyphenyl groups.
Phenylphosphine: Lacks the methoxy group, leading to different reactivity and applications.
Bis(2-methoxyphenyl)phosphine: Contains two 2-methoxyphenyl groups, offering different steric and electronic properties.
Uniqueness: (2-Methoxyphenyl)(phenyl)phosphine oxide is unique due to the presence of both phenyl and 2-methoxyphenyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective in catalytic applications where precise control over reactivity is required .
Propiedades
Número CAS |
85599-06-0 |
|---|---|
Fórmula molecular |
C13H12O2P+ |
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
(2-methoxyphenyl)-oxo-phenylphosphanium |
InChI |
InChI=1S/C13H12O2P/c1-15-12-9-5-6-10-13(12)16(14)11-7-3-2-4-8-11/h2-10H,1H3/q+1 |
Clave InChI |
LAEWEEGUJBDVTD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1[P+](=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


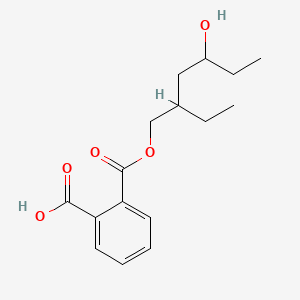
![6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione](/img/structure/B14422613.png)
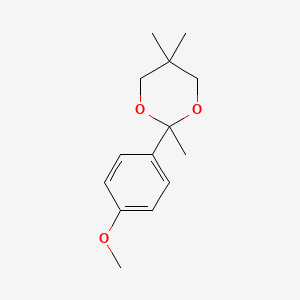
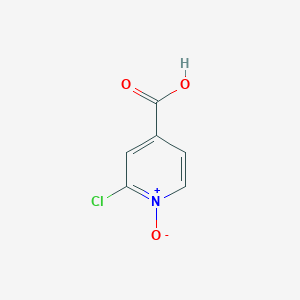
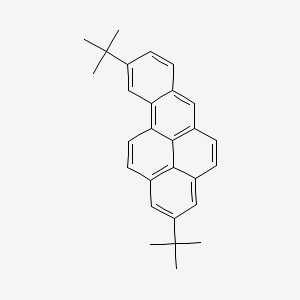
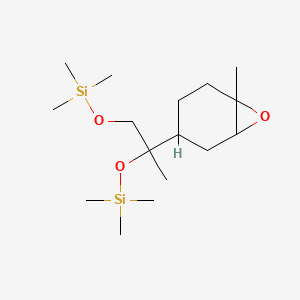
![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
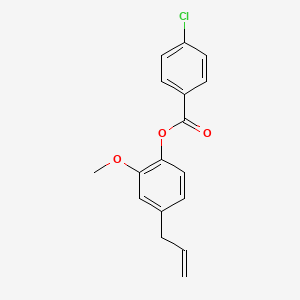
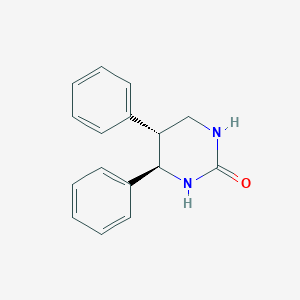

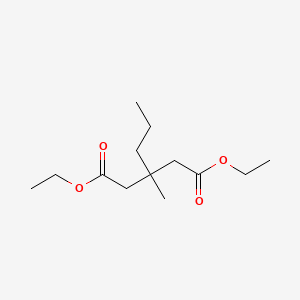
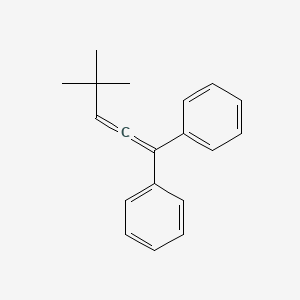
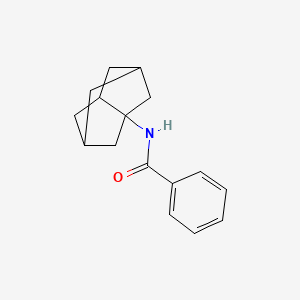
![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
